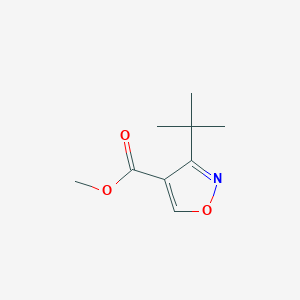

Methyl 3-(tert-butyl)isoxazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-tert-butyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)7-6(5-13-10-7)8(11)12-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGFLCNOPOAMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The FeCl₂·4H₂O-catalyzed isomerization of 3-(tert-butyl)-5-substituted-4-methoxyisoxazoles to methyl 3-(tert-butyl)isoxazole-4-carboxylate is a high-yielding method. The reaction proceeds via an azirine intermediate, where the Fe²⁺ catalyst facilitates C–N bond cleavage and subsequent rearrangement into the carboxylate product. Key steps include:

Experimental Conditions

-

Catalyst : FeCl₂·4H₂O (20 mol%)

-

Solvent : 1,4-Dioxane

-

Temperature : 105°C

-

Reaction Time : 4 hours

The method is highly reproducible at gram scale, with no reported side products under optimized conditions.

Condensation of tert-Butylhydroxamoyl Chloride with β-Ketoesters

Synthesis of tert-Butylhydroxamoyl Chloride

tert-Butylhydroxamoyl chloride, a critical precursor, is synthesized by chlorination of tert-butylhydroxamic acid using thionyl chloride (SOCl₂). The reaction is typically conducted in anhydrous dichloromethane under reflux.

Cyclocondensation with Methyl Acetoacetate

The hydroxamoyl chloride reacts with methyl acetoacetate in the presence of triethylamine to form the isoxazole core:

Procedure :

-

Mixing : Combine tert-butylhydroxamoyl chloride (1 eq), methyl acetoacetate (1.2 eq), and triethylamine (2 eq) in CH₂Cl₂.

-

Reaction : Stir at room temperature for 12 hours.

-

Workup : Wash with water, dry over MgSO₄, and concentrate in vacuo.

-

Crystallization : Recrystallize from ethanol/cyclohexane (1:1).

Key Data

This method introduces a 5-methyl group due to the acetoacetate structure, making it unsuitable for 5-unsubstituted targets.

Alternative Methods and Byproduct Mitigation

Adaptation of Hydroxylamine Sulfate Protocol

A patent describing 5-methylisoxazole-4-carboxylate synthesis suggests a route adaptable for tert-butyl derivatives:

-

Ester formation : React tert-butyl acetoacetate with triethylorthoformate and acetic anhydride at 100–110°C.

-

Cyclization : Treat with hydroxylamine sulfate and sodium acetate at 0°C.

-

Reverse addition : Minimizes byproducts like CATA (≤0.0006%).

Comparative Analysis of Methods

Chemical Reactions Analysis

Hydrolysis

The ester group in methyl 3-(tert-butyl)isoxazole-4-carboxylate undergoes hydrolysis to yield the corresponding carboxylic acid. For example:

-

Reaction conditions : Base-mediated hydrolysis (e.g., LiOH·H2O in THF/MeOH/H2O) converts the ester to the carboxylic acid .

-

Mechanism : Nucleophilic attack of the hydroxyl group on the ester carbonyl, followed by elimination of methanol.

Alkylation and Substitution

The tert-butyl group and isoxazole ring enable reactivity with electrophiles:

-

Alkylation : The ester can undergo alkylation (e.g., with methyl iodide, MeI) under basic conditions, though steric hindrance from the tert-butyl group may reduce reactivity .

-

Substitution : Bromination of the isoxazole ring (e.g., using NBS) followed by nucleophilic substitution (e.g., with amines) has been observed in similar isoxazole derivatives .

Amide Coupling

The carboxylic acid derivative reacts with amines via coupling reagents (e.g., HBTU or HATU) to form amides:

Table 1: Hydrolysis Conditions

| Reagent | Solvent/Conditions | Product | Yield |

|---|---|---|---|

| LiOH·H2O | THF/MeOH/H2O (1:1:1), room temperature | Carboxylic acid derivative | 80–90% |

| NaOH | Aqueous methanol, reflux | Carboxylic acid derivative | 85% |

Table 2: Alkylation and Substitution

| Reaction Type | Reagent | Conditions | Outcome |

|---|---|---|---|

| Alkylation | MeI, K2CO3 | DMF, room temperature | Methylated derivative |

| Bromination | NBS, BPO | CCl4, room temperature | Brominated isoxazole intermediate |

| Nucleophilic substitution | Amine, DIPEA | DMF, room temperature | Amide derivative |

Structural and Reactivity Insights

The tert-butyl group enhances stability and solubility in organic solvents but introduces steric hindrance, which may reduce reactivity toward electrophiles. The isoxazole ring’s electronic properties (e.g., electron-withdrawing groups) influence its participation in cycloaddition or substitution reactions.

Comparisons with Related Isoxazoles

| Feature | This compound | Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate |

|---|---|---|

| Substituents | tert-butyl at position 3, ester at position 4 | tert-butyl-phenyl at position 3, methyl at position 5, ethyl ester at position 4 |

| Reactivity | Steric hindrance reduces electrophilic substitution | Increased solubility due to ethyl ester; similar steric effects |

| Biological Activity | Potential enzyme inhibition (e.g., HDAC inhibition) | Reported antimicrobial and anti-inflammatory properties |

Scientific Research Applications

Common Synthetic Routes

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization with tert-butyl nitrile | Alkyne, Copper(I) catalyst | Elevated temperature in DMF | High |

| One-pot synthesis | tert-butyl nitrite | Mild conditions | Moderate to high |

Chemistry

In synthetic organic chemistry, Methyl 3-(tert-butyl)isoxazole-4-carboxylate serves as a versatile building block for the synthesis of more complex molecules. It can participate in various reactions such as oxidation, reduction, and substitution, allowing chemists to modify its structure for specific applications.

Biology

The compound has been studied for its potential biological activities. Research indicates that it may exhibit antimicrobial and anticancer properties. For instance, derivatives of isoxazoles have shown significant growth inhibition against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .

Medicine

This compound is explored in medicinal chemistry for developing pharmaceuticals targeting various diseases. Its derivatives are being investigated for their efficacy against cancer cell lines, with some showing cytotoxic activity superior to established chemotherapeutic agents .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of isoxazole derivatives demonstrated their effectiveness against E. coli and other pathogens. The structure-activity relationship indicated that modifications to the isoxazole ring could enhance antibacterial potency .

Case Study 2: Anticancer Properties

In a recent investigation of isoxazole derivatives, this compound was part of a series tested against various cancer cell lines. Results showed that certain modifications led to significant apoptosis in cancer cells through reactive oxygen species generation .

Mechanism of Action

The mechanism of action of Methyl 3-(tert-butyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 3-(tert-butyl)isoxazole-4-carboxylate with structurally related isoxazole derivatives:

*Calculated based on formula.

Key Observations :

- Electronic Effects : Nitro-substituted derivatives (e.g., ) exhibit strong electron-withdrawing effects, increasing electrophilicity at the isoxazole ring.

- Solubility : Bulkier groups (e.g., chloroanthryl in ) reduce solubility in polar solvents, whereas pyridyl or hydroxy groups enhance water miscibility .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(tert-butyl)isoxazole-4-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic or basic conditions. For example, nitro-substituted analogs are synthesized via recrystallization from mixed solvents (e.g., n-hexane/benzene or ethanol/water) to improve purity . Optimization strategies include:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility, while ethanol/water mixtures aid in purification.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) can confirm substituent positions (e.g., tert-butyl at δ 1.3–1.5 ppm) and ester carbonyl environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles (EN 166 or NIOSH-certified), and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing or reactions to minimize inhalation risks.

- Disposal : Collect waste in sealed containers and contract licensed disposal services for incineration .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or biological activity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. For example, isoxazole derivatives have shown potential in cancer therapy via platelet aggregation inhibition .

- QSAR Models : Correlate substituent effects (e.g., tert-butyl steric bulk) with activity using regression analysis.

Q. What strategies can resolve contradictions in reported physical properties (e.g., melting point discrepancies) for this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points (e.g., 135–137°C observed in analogs) and assess polymorphism .

- Cross-Validation : Compare data across multiple batches synthesized under controlled conditions (e.g., anhydrous vs. humid environments).

- Collaborative Studies : Share samples with independent labs to verify reproducibility .

Q. What methodologies are recommended for studying the ecological impact or biodegradation of this compound given limited data?

- Methodological Answer :

- Simulation Tests : Conduct OECD 301F (Ready Biodegradability) assays to estimate half-life in aquatic systems .

- Soil Mobility Studies : Use HPLC-coupled column leaching experiments to assess adsorption coefficients (Kd).

- QSAR-ECOSAR : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using computational models in lieu of experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.